CaMKII-IN-1 is classified as a small molecule inhibitor. It is derived from a series of chemical compounds designed to selectively inhibit the enzymatic activity of calcium/calmodulin-dependent protein kinase II without affecting other kinases. The development of CaMKII-IN-1 involves structure-activity relationship studies aimed at optimizing its efficacy and selectivity against the target enzyme.
The synthesis of CaMKII-IN-1 typically involves several organic chemistry techniques, including:
The molecular structure of CaMKII-IN-1 can be described in terms of its functional groups and stereochemistry. Key features include:
Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for understanding its behavior in biological systems.
CaMKII-IN-1 engages in specific chemical interactions with calcium/calmodulin-dependent protein kinase II:
Such reactions are typically analyzed using enzyme kinetics assays that measure changes in phosphorylation activity in the presence of varying concentrations of the inhibitor.
CaMKII-IN-1 functions by specifically inhibiting the autophosphorylation of calcium/calmodulin-dependent protein kinase II. The mechanism can be summarized as follows:
Experimental data support that this inhibition leads to decreased neuronal excitability and altered synaptic responses, which are crucial for understanding its potential therapeutic applications.
The physical properties of CaMKII-IN-1 include:
Chemical properties include stability under physiological conditions, reactivity with biological targets, and potential metabolic pathways following administration.
CaMKII-IN-1 has several applications in scientific research:
The compound serves as a valuable tool for elucidating the biochemical pathways involving calcium/calmodulin-dependent protein kinase II and exploring new therapeutic strategies targeting these pathways.
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that transduces Ca2+ signals into phosphorylation events, regulating processes from synaptic plasticity to cardiac contraction. Its unique holoenzyme architecture and autoregulatory mechanisms enable it to function as a molecular decoder of Ca2+ oscillation frequency and amplitude, underpinning its roles in learning, memory, and cellular adaptation [1] [3]. Dysregulation of CaMKII is implicated in neurological disorders (Alzheimer’s disease, epilepsy) and cardiovascular pathologies (arrhythmias, hypertrophy), making it a therapeutic target of significant interest [6] [10].
Each CaMKII subunit contains four conserved domains that orchestrate its regulation and function:
Table 1: Functional Domains of CaMKII Subunits
Domain | Key Features | Functional Significance |
---|---|---|
Catalytic | ATP/substrate binding pocket; Kinase activity | Phosphorylates downstream effectors (e.g., AMPA receptors, ryanodine receptors). |
Autoinhibitory | Contains Thr286/287, Thr305/306; Pseudosubstrate sequence | Maintains autoinhibition; Thr286 phosphorylation generates autonomy; Thr305/306 phosphorylation blocks CaM binding. |
Variable Linker | Intrinsically disordered; Isoform/splice variant-specific length and composition | Controls inter-domain flexibility, holoenzyme conformation (compact vs. extended), and activation kinetics. |
Association (Hub) | Self-associates; Forms central ring structure | Mediates holoenzyme assembly (12-14 subunits); Enables inter-subunit autophosphorylation. |
Four genes (CAMK2A, CAMK2B, CAMK2G, CAMK2D) encode CaMKII isoforms with distinct properties:
Isoforms co-assemble into heteromeric holoenzymes within cells, creating complexes with blended functional properties (e.g., differing CaM affinity, autonomy, substrate targeting) [6] [7].
Table 2: CaMKII Isoforms: Expression and Key Features
Isoform | Primary Tissue Expression | Key Structural Distinctions | Notable Functional Roles |
---|---|---|---|
α | Neuron (high) | Shorter linker; Faster CaM dissociation kinetics | LTP, learning & memory, synaptic plasticity. |
β | Neuron | Longer linker; F-actin binding domain in some variants | Spine morphology, actin dynamics, co-regulator with α. Larger basal holoenzyme diameter. |
γ | Ubiquitous (low) | Variable linker lengths via splicing | T-cell function, cardiac function, epithelial transport. |
δ | Ubiquitous (Cardiac: High) | Multiple splice variants (δB, δC etc.) with unique tails | Cardiac hypertrophy, contractility, apoptosis; Insulin secretion; Vascular tone. |
CaMKII functions as a large oligomeric complex:
Table 3: CaMKII Holoenzyme Structures and Dynamics
Feature | Dodecamer (12-mer) | Tetradecamer (14-mer) | Functional Consequence |
---|---|---|---|
Abundance | Major form (~96%) | Minor form (<4%) | Dodecamer is the primary signaling unit. |
Assembly | Two stacked hexameric hub rings | Two stacked heptameric hub rings | Hub symmetry dictates subunit number. |
Kinase Conformation | Primarily extended (activatable); Rare compact | Presumed extended | Extended state allows activation and autophosphorylation. |
Subunit Exchange | Possible upon activation (with tetradecamers) | Possible upon activation (with dodecamers) | May spread activation between holoenzymes; Potential mechanism for signal potentiation. |
Kinase-Kinase Interaction | Intra-holoenzyme dimers (~20% subunits) possible | Not characterized | Dimers may enable cooperative CaM binding and activation. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7